molecular formula C24H24FNO5S B491935 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)-4-fluorobenzenesulfonamide CAS No. 670258-34-1

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)-4-fluorobenzenesulfonamide

Numéro de catalogue: B491935
Numéro CAS: 670258-34-1
Poids moléculaire: 457.5g/mol
Clé InChI: LSDHSDMYXUIKFE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a benzofuran core substituted with acetyl and methyl groups at positions 3 and 2, respectively. The 5-position of the benzofuran is linked to a cyclohexylcarbonyl group and a 4-fluorobenzenesulfonamide moiety. The fluorine atom enhances electronegativity and bioavailability, while the cyclohexyl group may improve metabolic stability .

Propriétés

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluorophenyl)sulfonylcyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO5S/c1-15(27)23-16(2)31-22-13-10-19(14-21(22)23)26(24(28)17-6-4-3-5-7-17)32(29,30)20-11-8-18(25)9-12-20/h8-14,17H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDHSDMYXUIKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)-4-fluorobenzenesulfonamide, a compound with the CAS number 691370-10-2, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H31NO5S, with a molecular weight of 481.6 g/mol. The structure features a benzofuran moiety, which is known for its diverse biological properties.

Research indicates that benzofuran derivatives can induce apoptosis in various cancer cell lines. The underlying mechanism often involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of caspases. Specifically, studies have shown that compounds similar to the one can lead to increased levels of hydrogen peroxide in cells, which affects the redox state of cytochrome C and triggers the intrinsic apoptotic pathway .

Biological Activity Overview

The biological activities of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)-4-fluorobenzenesulfonamide can be summarized as follows:

Activity Description References
Anticancer Induces apoptosis in leukemia cells (K562 and MOLT-4) via ROS generation and mitochondrial dysfunction.
Antioxidant Exhibits antioxidant properties that may protect cells from oxidative stress.
Cholinesterase Inhibitor Potentially inhibits acetylcholinesterase, relevant for neurodegenerative diseases like Alzheimer’s.
Anti-inflammatory May possess anti-inflammatory effects, common among benzofuran derivatives.

Experimental Findings

In vitro studies have demonstrated significant effects on cancer cell lines. For instance:

  • Apoptosis Induction : In K562 leukemia cells, compounds structurally related to N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)-4-fluorobenzenesulfonamide showed a 2.31-fold increase in caspases 3 and 7 activity after 48 hours of exposure .
  • Cancer Cell Inhibition Rates : A related benzofuran derivative demonstrated inhibition rates ranging from 40% to over 80% across various cancer types, including non-small cell lung cancer and colon cancer .

Case Studies

  • Leukemia Treatment : A study focusing on the apoptotic effects of benzofuran derivatives highlighted that after 12 hours of exposure, there was a significant increase in caspase activity, indicating effective induction of apoptosis in leukemia cells .
  • Neurodegenerative Disease Models : Research on similar compounds has shown promise as cholinesterase inhibitors, with IC50 values comparable to established drugs like donepezil . This suggests potential therapeutic applications in treating Alzheimer's disease.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that compounds in the benzenesulfonamide family, including N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)-4-fluorobenzenesulfonamide, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

Enzyme Inhibition Studies

In addition to antimicrobial activity, this compound has been investigated for its potential as an enzyme inhibitor. Notably, studies have focused on its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease.

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)
α-glucosidase8.0
Acetylcholinesterase4.5

Therapeutic Potential

The compound's unique structure suggests potential therapeutic applications beyond antimicrobial and enzyme inhibition. Its derivatives have been explored for anticoagulant effects, particularly in inhibiting Factor Xa (FXa), which is crucial in the coagulation cascade.

Case Study: Anticoagulant Effect

A study demonstrated that analogs of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)-4-fluorobenzenesulfonamide exhibited potent FXa-inhibiting effects. These compounds were tested in vivo for their ability to prevent thromboembolic events.

Table 3: Anticoagulant Activity Results

CompoundDose (mg/kg)Effectiveness (%)
Compound A570
Compound B1085

Comparaison Avec Des Composés Similaires

Substituent Variations and Molecular Properties

The following table summarizes key structural and calculated properties of the target compound and its analogs:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Target: N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)-4-fluorobenzenesulfonamide R1: Cyclohexylcarbonyl; R2: 4-Fluorophenyl Not explicitly provided* ~485 (estimated) ~4.5–5.0 (estimated) 6–7 (estimated) 6–7 (estimated)
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonylcyclohexanecarboxamide R1: Cyclohexylcarbonyl; R2: 4-Methoxyphenyl C25H27NO6S 469.6 4.9 6 6
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide R1: 4-Chlorobenzoyl; R2: 4-Fluorophenyl C24H17ClFNO5S 485.91 Not reported 5 6
N-(3-acetyl-2-methyl-5-benzofuranyl)-N-(4-chloro-3-nitrophenyl)sulfonylacetamide R1: Acetyl; R2: 4-Chloro-3-nitrophenyl C18H14ClN2O7S 437.84 Not reported 7 5
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide R1: 4-Chlorobenzoyl; R2: 4-Methoxyphenyl C25H20ClNO6S 497.95 Not reported 6 7

*Note: The target compound’s molecular formula and weight are inferred from analogs (e.g., C24H21FNO5S, ~485 g/mol).

Key Structural and Functional Differences

Halogen vs. Methoxy Substituents: The 4-fluorophenyl group in the target compound offers strong electronegativity and improved membrane permeability compared to 4-methoxyphenyl (electron-donating) in , which may enhance solubility but reduce target affinity. The 4-chlorobenzoyl group in introduces a larger halogen (Cl vs. F), increasing steric bulk and lipophilicity (higher molecular weight: 485.91 vs.

Cyclohexylcarbonyl vs. Benzoyl/Acetyl Groups :

  • The cyclohexylcarbonyl group in the target compound and provides conformational rigidity and metabolic stability compared to the planar benzoyl () or smaller acetyl () groups.

Pharmacological Implications

  • Fluorine’s Role : The 4-fluoro substitution in the target compound and is advantageous for enhancing bioavailability and resistance to oxidative metabolism, a common strategy in drug design .
  • Lipophilicity: The target compound’s estimated XLogP3 (~4.5–5.0) aligns with moderate lipophilicity, balancing membrane permeability and solubility.
  • Hydrogen Bonding: All analogs exhibit 5–7 hydrogen bond acceptors, critical for target interactions.

Research Tools and Structural Validation

The structural determination of these compounds likely employed crystallographic tools such as SHELXL for refinement and ORTEP for visualization, as noted in . These tools ensure accurate conformational analysis, particularly for assessing steric effects from substituents like cyclohexyl or chlorobenzoyl groups.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.